molecular formula C15H22ClN3O2S B3233901 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353958-16-3

2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3233901
CAS No.: 1353958-16-3
M. Wt: 343.9 g/mol
InChI Key: ZYBWURNGXORZCZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate-protected piperidine derivative featuring a sulfanylmethyl linkage to a 6-chloropyrimidin-4-yl group. Its structure is characterized by:

  • Piperidine backbone: The tert-butyl carbamate group at position 1 provides steric protection and enhances solubility in organic solvents.
  • Substituent: A sulfanylmethyl (-SCH₂-) group at position 2 of the piperidine ring connects to a 6-chloro-substituted pyrimidine at position 4 of the heterocycle.
  • Molecular formula: Presumed to be C₁₆H₂₃ClN₃O₂S (inferred from analogs in ), with a molecular weight of ~357.91 g/mol.

The tert-butyl carbamate group is commonly used in medicinal chemistry to protect amines during synthesis, enabling selective deprotection for further functionalization .

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-7-5-4-6-11(19)9-22-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWURNGXORZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117430
Record name 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-16-3
Record name 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-[[(6-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of 316.82 g/mol. The structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.

Antibacterial Properties

Recent studies have demonstrated that This compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.78 - 3.125 μg/mL
VREfm0.78 - 3.125 μg/mL
Staphylococcus epidermidisVariable
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Pseudomonas aeruginosaNo activity

The compound's selectivity for Gram-positive bacteria suggests a unique mechanism of action that may involve disruption of the bacterial cell membrane potential .

The proposed mechanism for the antibacterial activity of this compound involves the depolarization of the bacterial cytoplasmic membrane , leading to a loss of membrane potential. This action is critical in compromising bacterial viability, particularly in drug-resistant strains .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of the compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that the compound not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional treatments .

Pharmacokinetics and Toxicology

In terms of pharmacokinetic properties, initial assessments suggest favorable absorption and distribution characteristics in mammalian models. The compound exhibited low hemolytic activity towards horse erythrocytes, indicating a potentially safe profile for therapeutic applications . Additionally, preliminary toxicity studies showed no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The table below highlights structural and functional distinctions between the target compound and analogs reported in the evidence:

Compound Name Piperidine Position Pyrimidine Substituents Linkage Type Molecular Weight (g/mol) CAS Number Key Features
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (Target) 2 6-Chloro at position 4 Sulfanylmethyl (-SCH₂-) ~357.91* Not explicitly provided Sulfur-based linkage; tert-butyl carbamate protection .
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4 6-Chloro at position 4 Aminomethyl (-NHCH₂-) 326.82 939986-79-5 Nitrogen-based linkage; positional isomerism on piperidine .
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 2 2-Chloro, 6-methyl at position 4 Aminomethyl (-NHCH₂-) Not provided 1261232-50-1 Chloro and methyl substituents alter steric/electronic profiles .
tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate 3 6-Chloro, 2-methylsulfanyl at position 4 Amino (-NH-) Not provided Not provided Dual substituents (Cl, SMe) enhance electrophilicity .
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 2 4-Chloro, 6-methyl at position 2 Sulfanylmethyl (-SCH₂-) 357.91 1353981-88-0 Pyrimidine substituent position differs (2 vs. 4) .

*Molecular weight inferred from structurally similar compounds (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

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